molecular formula C19H16BrNO3 B4752005 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide

3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide

Cat. No. B4752005
M. Wt: 386.2 g/mol
InChI Key: SFKONDVECOQXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide, also known as BFB, is a small molecule that has been widely used in scientific research. BFB is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are important signaling molecules involved in various cellular processes.

Mechanism of Action

3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. PTPs are important signaling molecules that regulate various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can affect these cellular processes and lead to changes in cell behavior.
Biochemical and Physiological Effects
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis. In neurobiology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to enhance synaptic plasticity and improve learning and memory. In immunology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to modulate immune cell signaling and function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide in lab experiments is its potency and selectivity for PTPs. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can be used at low concentrations to selectively inhibit PTPs without affecting other cellular processes. However, one limitation of using 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide is its potential toxicity. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can affect cellular processes that are not directly related to PTPs, which can lead to unwanted side effects.

Future Directions

There are several future directions for 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide research. One direction is to develop more potent and selective PTP inhibitors based on the structure of 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide. Another direction is to study the role of PTPs in various diseases and develop new therapies based on PTP inhibition. Finally, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can be used as a tool to study the function of PTPs in various cellular processes and pathways.

Scientific Research Applications

3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been used in various scientific research studies, including cancer research, neurobiology, and immunology. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs. In neurobiology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been used to study the role of PTPs in synaptic plasticity and learning and memory. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has also been used in immunology to study the role of PTPs in immune cell signaling and function.

properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(22)21-12-16-7-4-10-23-16/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKONDVECOQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-bromophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.